3,6-Dioxopiperazine-2-carbaldehyde

Description

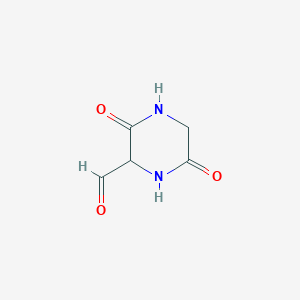

Structure

3D Structure

Properties

IUPAC Name |

3,6-dioxopiperazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-2-3-5(10)6-1-4(9)7-3/h2-3H,1H2,(H,6,10)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSCUWDVACJAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Enzymatic Transformations Involving Dioxopiperazines

Natural Occurrence and Isolation of Dioxopiperazine Alkaloids

Dioxopiperazine alkaloids are predominantly found in microorganisms, particularly fungi and bacteria. wikipedia.org Marine environments have proven to be a rich source of novel dioxopiperazine compounds. scispace.comnih.gov For instance, the fungus Aspergillus sp. 16-5c, an endophyte isolated from mangroves, was found to produce several new indole (B1671886) diketopiperazine alkaloids, including aspergiamides A–F. nih.gov Similarly, a variety of diketopiperazines have been isolated from marine sponges of the Axinellidae family. scispace.com

The isolation of these compounds typically involves extraction from the producing organism's culture broth or biomass, followed by various chromatographic techniques to purify the individual alkaloids. The structural elucidation is then carried out using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Table 1: Examples of Naturally Occurring Dioxopiperazine Alkaloids and Their Sources

| Dioxopiperazine Alkaloid | Source Organism | Reference |

| Aspergiamides A–F | Aspergillus sp. 16-5c (marine endophytic fungus) | nih.gov |

| Cyclo(L-Phe-L-Leu) | Acanthella cavernosa (marine sponge) | scispace.com |

| Cyclo(L-Tyr-L-Ile) | Acanthella cavernosa (marine sponge) | scispace.com |

| Cyclo(L-Phe-L-Thr) | Acanthella cavernosa (marine sponge) | scispace.com |

| Gliotoxin | Gliocladium fimbriatum (fungus) | nih.gov |

| Nocardioazines | Nocardiopsis sp. (marine actinomycete) | |

| Ditryptoleucine A and B | Aspergillus/Eurotium fungal species, Streptomyces sp. | acs.org |

Elucidation of Biosynthetic Precursors and Intermediates

The core structure of dioxopiperazines is formed from the condensation of two amino acids. mdpi.com These amino acid precursors can be proteinogenic or non-proteinogenic, leading to a wide array of possible dioxopiperazine scaffolds. wikipedia.org For example, many bioactive dioxopiperazines are derived from aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net

The biosynthesis of more complex dioxopiperazine alkaloids proceeds through a series of intermediates. The initial cyclodipeptide scaffold can undergo various modifications, including oxidation, methylation, prenylation, and halogenation, to yield the final natural product. rsc.orgnih.gov For instance, the biosynthesis of the complex epidithiodioxopiperazine (ETP) natural products, such as gliocladine C, involves a trioxopiperazine precursor. nih.gov

Mechanistic Investigations of Biological Activities of 3,6 Dioxopiperazine 2 Carbaldehyde and Derivatives

Structure-Activity Relationship (SAR) Studies of Substituted Dioxopiperazines

The relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery. wikipedia.org For the dioxopiperazine class, SAR studies aim to identify the specific structural features that govern their potency and selectivity as bioactive agents. wikipedia.orgmdpi.com

Correlating Substituent Effects on Biological Potency

Systematic modification of the dioxopiperazine scaffold has yielded crucial insights into how different substituents impact biological efficacy. A prominent example is the class of bis(2,6-dioxopiperazine) derivatives, which have been evaluated as inhibitors of Topoisomerase II, a key enzyme in DNA replication and a target for anticancer drugs.

Research has shown a clear hierarchy of potency among these derivatives. nih.gov The inhibitory power follows the order: ICRF-193 > ICRF-154 = ICRF-159 > MST-16. nih.gov This gradient in activity is directly reflected in their 50% inhibitory concentrations (IC50), highlighting the sensitivity of the target enzyme to subtle structural changes. nih.gov

| Compound | IC50 (μM) | Relative Potency |

|---|---|---|

| ICRF-193 | 2 | Most Potent |

| ICRF-154 | 13 | Intermediate Potency |

| ICRF-159 | 30 | Intermediate Potency |

| MST-16 | 300 | Least Potent |

Data sourced from Tanabe et al., 1991. nih.gov

Similarly, SAR studies on other 2,5-diketopiperazine (DKP) derivatives designed as antiviral agents have demonstrated that substitutions at the nitrogen positions and modifications of side chains at positions 3 and 6 are critical for activity against the H5N2 influenza virus. mdpi.com For instance, flexible tadalafil (B1681874) analogues incorporating a DKP structure showed that the presence of a bromine substituent could enhance cytotoxic effects, possibly by forming halogen bonds at the protein's active site or improving fit within a hydrophobic pocket. mdpi.com

Impact of Conformational Preferences on Receptor Binding

The dioxopiperazine ring is a conformationally constrained, nearly planar scaffold. wikipedia.org This structural rigidity is a key feature that underpins its biological activity, as it reduces the entropic penalty upon binding to a receptor and presents substituents in well-defined spatial orientations. wikipedia.orgbiorxiv.org

The stereochemistry of the amino acid precursors dictates the conformation of the final DKP ring. Most naturally occurring 2,5-DKPs are formed from L-amino acids, resulting in a cis configuration. wikipedia.org The planarity of the DKP core, combined with its capacity for hydrogen bonding, makes it an excellent scaffold for mimicking secondary protein structures like β-turns. scispace.com This mimicry allows DKP derivatives to bind to a wide variety of receptors, often with high affinity and selectivity. mdpi.comnih.gov

Computational energy calculations and NMR spectroscopy have been used to rationalize the observed conformations and explain the cyclization tendencies of precursor dipeptides. scispace.com The ability to design and synthesize DKP analogues with specific, predictable conformations is a powerful tool in developing selective ligands for various biological targets. nih.govnih.gov

Molecular Mechanisms of Bioactivity at the Cellular and Subcellular Level

The biological effects of dioxopiperazines are exerted through diverse molecular mechanisms, including the direct inhibition of essential enzymes and the disruption of intercellular communication pathways.

Enzyme Inhibition and Modulation Studies (e.g., Topoisomerase II, β-lactamase hydrolysis models)

Topoisomerase II Inhibition: A significant body of research has focused on bis(2,6-dioxopiperazine) derivatives as potent inhibitors of mammalian DNA topoisomerase II. nih.govnih.gov Unlike many other topoisomerase-targeting antitumor agents (such as etoposide) that function as "poisons" by stabilizing a cleavable complex between the enzyme and DNA, these dioxopiperazine derivatives act as true catalytic inhibitors. nih.gov Their mechanism involves interfering with a step in the catalytic cycle before the formation of this intermediate complex. nih.gov Evidence for this distinct mode of action includes the finding that ICRF-193 does not intercalate into DNA and can even inhibit the formation of the DNA cleavage complex induced by etoposide. nih.gov

At the cellular level, this inhibition of topoisomerase II activity leads to distinct phenotypic outcomes. Treatment of cells with compounds like ICRF-154 and ICRF-193 results in a G2/M phase cell cycle arrest. nih.gov Mitotic abnormalities are frequently observed, including the appearance of cells with fewer condensed and entangled chromosomes, as well as the formation of multilobed nuclei. nih.gov

β-lactamase Hydrolysis Models: β-lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics through hydrolytic cleavage of the antibiotic's amide bond. While these enzymes are a critical target for cyclic amide structures, a review of the available literature did not yield specific studies modeling the hydrolysis or inhibition of β-lactamases by 3,6-Dioxopiperazine-2-carbaldehyde or its close derivatives.

Interaction with Molecular Targets (e.g., Quorum Sensing Pathways)

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, such as virulence factor expression and biofilm formation, based on population density. nih.govjmb.or.kr Disrupting QS pathways is a promising anti-pathogenic strategy that may circumvent the development of traditional antibiotic resistance. nih.govbenthamscience.com

Diketopiperazines have been identified as key players in this domain, acting as both signaling molecules and inhibitors. acs.orgunc.edu For example, the diketopiperazine cyclo(Pro-Leu) has been identified as a cross-communication signal between the bacteria Cronobacter sakazakii and Bacillus cereus. acs.org Furthermore, a novel 2,5-DKP derivative isolated from the marine fungus Penicillium sp. ZJUT-34 was found to significantly inhibit the production of violacein (B1683560) in Chromobacterium violaceum, a standard reporter for QS inhibitory activity, without affecting bacterial growth. tandfonline.com This demonstrates that DKP derivatives can act as potent quorum sensing inhibitors (QSIs), representing a mechanism to curb pathogenic infections by disrupting bacterial communication. tandfonline.comnih.gov

Mechanisms of Drug-Protein Conjugate Formation in Related Diketopiperazines

The formation of a covalent bond between a drug and its protein target can lead to potent and often irreversible inhibition. youtube.com This can occur through various mechanisms, including the reaction of an electrophilic group on the drug with a nucleophilic amino acid residue on the enzyme. libretexts.orgrsc.org

In the case of the specific compound this compound, the aldehyde functional group represents a reactive electrophile. Mechanistically, this aldehyde is capable of reacting with a nucleophilic group on a protein, such as the primary amine of a lysine (B10760008) residue, to form a Schiff base (an imine). This type of covalent modification can significantly alter the protein's function.

However, while this mechanism is chemically plausible, a review of the scientific literature did not identify specific studies demonstrating the formation of drug-protein conjugates for this compound or its close derivatives. Therefore, while the potential for covalent modification exists due to its chemical structure, this specific mechanism of action remains a hypothetical area for future investigation.

Advanced Analytical Techniques for Characterization and Research Application

Spectroscopic Methods for Detailed Structural Elucidation

Spectroscopy is fundamental to the structural determination of organic molecules. By probing the interaction of electromagnetic radiation with the molecule, different spectroscopic methods provide complementary pieces of information about the connectivity, functional groups, and three-dimensional arrangement of atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic compounds in solution. For 3,6-Dioxopiperazine-2-carbaldehyde, ¹H and ¹³C NMR would confirm the carbon-hydrogen framework, while 2D NMR experiments (like COSY, HSQC, and HMBC) would establish connectivity between atoms.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (CHO), the proton at the chiral center (C2), and the protons on the piperazine (B1678402) ring. The aldehyde proton is characteristically found far downfield, typically in the range of δ 9.8–10.2 ppm. The chemical shifts and coupling constants of the ring protons would provide critical information about their spatial relationships, helping to assign the relative stereochemistry. For instance, studies on related N,N-dinitrosopiperazine systems have shown how proton NMR can be used to distinguish between different chair and boat conformations and cis/trans isomers based on the observed chemical shifts and splitting patterns. sigmaaldrich.com

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments, including the two carbonyl carbons (C3 and C6), the aldehyde carbonyl, and the carbons of the heterocyclic ring.

Advanced 2D NMR techniques are indispensable for unambiguous assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, connecting, for example, the C2 proton to its neighbors.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

The table below illustrates hypothetical ¹H NMR data for this compound, based on typical chemical shift ranges for similar functional groups.

| Proton | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Aldehyde) | 9.9 | Doublet | ~2.5 |

| H2 | 4.5 | Multiplet | - |

| H5 (axial) | 4.2 | Doublet of doublets | ~17, ~4 |

| H5 (equatorial) | 3.9 | Doublet of doublets | ~17, ~2 |

| NH (Amide) | 8.1 | Broad singlet | - |

| NH (Amide) | 7.8 | Broad singlet | - |

Advanced Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of its chemical bonds. For this compound, these methods are particularly useful for identifying the carbonyl groups and amide N-H bonds.

The IR spectrum would prominently feature strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Cyclic amides (lactams) and aldehydes typically show C=O stretches in the region of 1650-1730 cm⁻¹. libretexts.org Specifically, the amide carbonyls in the dioxopiperazine ring are expected around 1680-1700 cm⁻¹, while the aldehyde carbonyl stretch usually appears at a higher frequency, around 1720-1730 cm⁻¹. libretexts.orglibretexts.org

The N-H stretching vibrations of the amide groups would appear as broad bands in the 3200-3400 cm⁻¹ region, with their exact position and shape being sensitive to hydrogen bonding interactions, which are extensive in the solid state of such molecules. nih.gov The aldehyde C-H stretch is also characteristic, appearing as a pair of weaker bands around 2750 and 2850 cm⁻¹. libretexts.org

The table below summarizes the expected characteristic IR absorption frequencies for the key functional groups in this compound. libretexts.orglibretexts.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3200 - 3400 | Medium-Strong, Broad |

| Aldehyde C-H | Stretch | 2880 - 2800 and 2780 - 2700 | Weak |

| Aldehyde C=O | Stretch | 1730 - 1705 | Strong |

| Amide C=O | Stretch | 1700 - 1650 | Strong |

| N-H | Bend | 1640 - 1550 | Medium |

| C-N | Stretch | 1400 - 1200 | Medium |

Mass Spectrometry-Based Techniques (e.g., LC-MS/MS) for Metabolite Identification and Quantitative Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an essential tool for identifying compounds in complex mixtures, such as biological samples, and performing quantitative analysis.

For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be used to generate the protonated molecule [M+H]⁺, which would have an expected m/z (mass-to-charge ratio) of 143.04. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition (C₅H₆N₂O₃) with high accuracy.

Tandem mass spectrometry (MS/MS) involves selecting the parent ion ([M+H]⁺) and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for a compound like this would include the loss of carbon monoxide (CO), the loss of the aldehyde group (CHO), and cleavage of the piperazine ring. This fragmentation data is crucial for the structural elucidation of potential metabolites, where enzymatic modifications (e.g., oxidation, reduction, or conjugation) to the parent drug are identified by mass shifts. LC-MS-based methods are widely used for the identification of drug metabolites in preclinical and clinical studies.

Chromatographic Techniques for Separation, Purity Assessment, and Method Validation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are vital for its isolation from reaction mixtures, assessment of its purity, and for quantitative determination.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of non-volatile, polar organic compounds. To analyze this compound, a reversed-phase HPLC method would typically be employed.

In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, commonly a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, likely set at a wavelength around 254 nm where the conjugated amide and aldehyde systems may absorb light.

The retention time (the time it takes for the compound to elute from the column) is a characteristic property under specific conditions (flow rate, mobile phase composition, temperature). By running a calibrated standard, the concentration of the compound in a sample can be accurately determined from its peak area. HPLC is also the standard method for assessing the purity of a synthesized compound, with the goal often being a purity level of >98% for research applications. Validated HPLC methods are essential in quality control for ensuring the consistency and quality of pharmaceutical substances. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds. mdpi.com Due to the polar nature and low volatility of this compound, direct analysis by GC-MS is generally not feasible. The high temperatures of the GC injection port and column would likely cause the compound to decompose rather than volatilize.

However, GC-MS could be applicable if the compound is first converted into a more volatile and thermally stable derivative. Derivatization reactions, such as silylation, could be used to mask the polar N-H groups. The resulting derivative could then be analyzed by GC-MS, where the gas chromatograph separates it from other volatile components before it enters the mass spectrometer for identification based on its mass spectrum and fragmentation pattern. This approach is particularly useful for detecting trace amounts of a compound or its metabolites in complex biological matrices where derivatization can improve chromatographic behavior and detection sensitivity. libretexts.org

X-ray Crystallography for Determination of Solid-State Molecular and Supramolecular Structures

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides unparalleled insight into the molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the solid-state architecture of a compound. For this compound, while specific crystallographic data is not widely published, the principles of its characterization can be thoroughly understood by examining the extensive research on related diketopiperazine (DKP) structures. semanticscholar.orgwikipedia.org

The process of X-ray crystallography involves irradiating a single crystal of the target compound with a focused beam of X-rays. The electrons surrounding the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the geometric arrangement and intensity of these spots, researchers can mathematically reconstruct a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, yielding a detailed molecular model. nih.gov

Molecular Structure Determination:

The primary output of an X-ray crystallography experiment is the elucidation of the molecule's connectivity and conformation. For this compound, this would reveal:

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the covalent framework of the dioxopiperazine ring and the attached carbaldehyde group.

Ring Conformation: The diketopiperazine ring is not perfectly planar. X-ray diffraction would determine the degree of puckering and the specific conformation (e.g., boat, chair, or twist) it adopts in the solid state. The orientation of the substituents on the ring is also precisely defined. nih.gov

Stereochemistry: The absolute configuration of the chiral center at the 2-position can be unambiguously determined.

Torsional Angles: The rotational orientation of the carbaldehyde group relative to the dioxopiperazine ring would be established.

Supramolecular Structure and Intermolecular Interactions:

Beyond the individual molecule, X-ray crystallography provides critical information about how molecules pack together in the crystal lattice, which is governed by non-covalent interactions. For diketopiperazines, hydrogen bonding is a dominant feature. semanticscholar.org The two amide functionalities within the DKP ring act as both hydrogen bond donors (N-H) and acceptors (C=O). semanticscholar.org

In the case of this compound, one would expect to observe extensive hydrogen bonding networks. The N-H groups of one molecule will likely form hydrogen bonds with the carbonyl oxygens of neighboring molecules, leading to the formation of characteristic supramolecular structures like tapes or sheets. semanticscholar.org The presence of the carbaldehyde group introduces an additional potential hydrogen bond acceptor (the aldehyde carbonyl oxygen), which could lead to more complex, three-dimensional hydrogen-bonded networks.

The packing of these hydrogen-bonded assemblies is then influenced by weaker van der Waals forces and, depending on the substituents, potentially π-π stacking interactions if aromatic rings were present. semanticscholar.org

Illustrative Crystallographic Data for Related Diketopiperazines:

To illustrate the type of data obtained from an X-ray crystallographic study, the following table presents representative crystallographic parameters for a generic diketopiperazine. It is important to note that these are example values and the specific data for this compound would need to be determined experimentally.

| Crystallographic Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | The basic shape of the unit cell. |

| Space Group | P2₁ | The symmetry elements within the unit cell. |

| a (Å) | 5.8 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 6.5 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 105 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 300 | The volume of the unit cell. |

| Z | 2 | The number of molecules in the unit cell. |

| R-factor | 0.04 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Theoretical and Computational Chemistry Studies of 3,6 Dioxopiperazine 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed view of the electronic structure and potential reactivity of molecules like 3,6-Dioxopiperazine-2-carbaldehyde.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G*, would be employed to determine its most stable three-dimensional structure (geometry optimization) and its total electronic energy. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a precise molecular geometry. The calculated enthalpy of formation is a key thermodynamic property that can also be derived from these computations. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311+G)*

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C=O (aldehyde) | ~1.22 Å |

| C2-C (ring) | ~1.53 Å | |

| N1-C2 | ~1.46 Å | |

| C6=O | ~1.24 Å | |

| N4-C5 | ~1.45 Å | |

| Bond Angle | O=C2-C (aldehyde) | ~121° |

| N1-C2-C (ring) | ~110° | |

| Dihedral Angle | H-C(aldehyde)-C2-N1 | Variable (depends on conformer) |

Note: The values in this table are hypothetical and represent typical values for similar functional groups. Actual values would be obtained from specific DFT calculations for this molecule.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method calculates the electronic excitation energies, which correspond to the absorption wavelengths in a UV-Visible spectrum. rsc.orgresearchgate.net The calculations can also predict the oscillator strengths of these transitions, indicating their intensity. By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO), one can characterize the nature of the excitations, such as n → π* or π → π* transitions. rsc.org These studies are crucial for understanding the photophysical properties of the molecule. researchgate.net

In Silico Modeling for Predicting Molecular Interactions and Binding Modes

In silico modeling, particularly molecular docking, is a computational technique used to predict how a molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme active site. nih.govnih.govresearchgate.net These models can identify potential binding poses and estimate the binding affinity. The insights gained from molecular docking can guide the design of new molecules with specific biological activities. For instance, understanding the binding mode could be the first step in developing derivatives of this compound as potential therapeutic agents. nih.gov

Analysis of Electronic Properties and Molecular Electrostatic Potential (MEP) Mapping

The analysis of electronic properties involves examining the distribution of electrons within the this compound molecule. The Molecular Electrostatic Potential (MEP) map is a valuable tool in this regard, as it visualizes the electrostatic potential on the electron density surface. researchgate.netresearchgate.net The MEP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net Typically, regions around the oxygen atoms of the carbonyl groups would show negative potential (red), indicating sites susceptible to electrophilic attack, while regions around the N-H protons and the aldehyde proton would exhibit positive potential (blue), indicating sites for nucleophilic attack. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States in Dioxopiperazine Chemistry

Theoretical studies can elucidate the potential reaction mechanisms involving this compound. By calculating the energies of reactants, products, and, crucially, the transition states, a detailed reaction pathway can be mapped out. acs.org For example, the cyclization reactions to form dioxopiperazine rings have been studied theoretically to understand the energetics and the intermediates involved. acs.org Such studies for this compound could explore its reactivity in various chemical transformations, such as nucleophilic additions to the aldehyde group or reactions at the amide functionalities.

Future Research Directions and Emerging Opportunities

Rational Design and Synthesis of Next-Generation Dioxopiperazine-Based Chemical Probes

The development of novel chemical probes is essential for dissecting complex biological processes. The DKP scaffold is exceptionally well-suited for the rational design of such probes due to its conformational rigidity and multiple sites for synthetic modification. nih.govbaranlab.org Future efforts are geared towards creating sophisticated probes for target identification, validation, and biological imaging.

A key strategy involves the design of bicyclic DKP scaffolds to create more complex and sterically defined molecular skeletons. nih.gov For instance, constructing a bicyclic system by bridging the DKP ring with a 10-membered ring via ring-closing metathesis creates a template with amendable sites for introducing diverse functional groups. nih.gov This approach allows for the synthesis of libraries with varied functionalities, crucial for probing interactions with biopolymers like receptors and enzymes. nih.gov

Furthermore, the synthesis of unsymmetrically substituted DKPs allows for the fine-tuning of their properties. Efficient methods for creating tetrasubstituted DKPs, where all four positions on the scaffold can be functionalized, demonstrate the potential to use these molecules as scaffolds for further chemical manipulation to produce novel derivatives with desired properties. nih.gov Structure-activity relationship (SAR) studies are integral to this process, guiding the modification of substituents to enhance potency and selectivity. For example, in the development of phenylahistin-derived microtubule-targeting agents, SAR studies led to the creation of more potent derivatives by modifying the phenyl group. nih.gov

The aldehyde functionality in 3,6-Dioxopiperazine-2-carbaldehyde is a prime site for derivatization, enabling the attachment of reporter groups like fluorophores or biotin (B1667282) for use in pull-down assays and fluorescence microscopy.

Table 1: Strategies for Rational Design of DKP-Based Probes

| Design Strategy | Rationale | Key Synthetic Approach | Potential Application | Reference(s) |

| Bicyclic Scaffolds | Introduce conformational constraint and 3D complexity. | Ring-Closing Metathesis (RCM) | Probing receptor binding sites. | nih.gov |

| Asymmetric Substitution | Fine-tune biological activity and physicochemical properties. | Stepwise N- and C-alkylation/acylation. | Optimizing lead compounds. | nih.gov |

| Structure-Activity Relationship (SAR) | Identify key functional groups for bioactivity. | Systematic modification of substituents. | Developing more potent and selective agents. | nih.gov |

| Functional Group Derivatization | Attach reporter tags (fluorophores, biotin) or reactive groups. | Reaction at the carbaldehyde or other handles. | Target identification and imaging. | N/A |

Exploration of Novel Biological Targets and Therapeutic Applications

While DKPs are known for a range of activities, ongoing research is uncovering novel biological targets and therapeutic potentials beyond their established roles. benthamdirect.com

A significant emerging area is in the treatment of neurodegenerative diseases . Certain DKP derivatives, particularly those containing proline, have shown remarkable neuroprotective and nootropic (memory-enhancing) activity in various experimental models of Alzheimer's and Parkinson's disease. researchgate.netbenthamdirect.comnih.gov The ability of the DKP motif to act as a "brain shuttle" to cross the blood-brain barrier makes it an ideal candidate for developing therapeutics for central nervous system (CNS) disorders. benthamdirect.comnih.gov In silico studies have explored a range of DKPs from marine organisms as potential multi-target agents against enzymes like MAO-A/B and β/γ-Secretase, which are implicated in neurodegeneration. gsconlinepress.com

Another innovative application is the development of DKPs as quorum sensing (QS) inhibitors . Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate virulence. By disrupting these signaling pathways, QS inhibitors can act as anti-infective agents without exerting direct bactericidal pressure, potentially reducing the development of resistance. nih.gov Diketopiperazines such as cyclo(L-Pro-L-Leu) have been identified as QS signals themselves, highlighting their role in inter-species bacterial communication and suggesting their potential as a basis for developing novel antibacterial therapies. nih.govacs.org

Researchers are also beginning to explore DKPs as RNA-targeting molecules . While most small-molecule drugs target proteins, RNA represents a vast and largely untapped class of therapeutic targets. The DKP scaffold has been proposed as a viable framework for designing molecules that can bind to specific RNA secondary structures, such as those critical to the lifecycle of viruses like HIV, opening up new avenues for antiviral drug development. nih.gov

Engineering of Biosynthetic Pathways for Enhanced Production and Diversification

Many complex DKPs are natural products synthesized by microorganisms like bacteria and fungi. rsc.org Advances in synthetic biology and genetic engineering are enabling the manipulation of these biosynthetic pathways to enhance the production of known compounds and to create novel, "unnatural" derivatives.

The core of DKP biosynthesis involves enzymes like nonribosomal peptide synthetases (NRPSs) and, more recently discovered, cyclodipeptide synthases (CDPSs). rsc.org The genes for these enzymes are often found in biosynthetic gene clusters (BGCs) alongside genes for "tailoring" enzymes, such as cytochrome P450s, methyltransferases, and prenyltransferases, which modify the basic DKP scaffold to create structural diversity. rsc.org

One powerful strategy is the heterologous expression of entire BGCs or individual genes in a well-characterized host organism, such as Streptomyces or Aspergillus nidulans. acs.orgnih.govnih.gov This allows for the production of DKPs in a more controlled and often higher-yielding environment. For example, co-expressing various CDPS genes with a set of tailoring enzymes has been shown to produce a range of DKP derivatives, demonstrating the potential of this "mix-and-match" approach. acs.org

Combinatorial biosynthesis takes this a step further by combining genes from different pathways to generate novel chemical structures that may not be found in nature. By reconstituting non-native pathways, researchers have successfully expanded the chemical space of fungal dimeric DKPs, revealing how the interplay between the substrate and the enzyme influences the final product. nih.gov This approach holds immense promise for generating libraries of novel DKP compounds for drug screening. rsc.org

Table 2: Key Enzymes in DKP Biosynthesis and Engineering

| Enzyme Class | Function | Engineering Application | Reference(s) |

| Cyclodipeptide Synthases (CDPSs) | Catalyze the formation of the DKP ring from aminoacyl-tRNAs. | Heterologous expression to produce specific DKP scaffolds. | rsc.orgacs.org |

| Nonribosomal Peptide Synthetases (NRPSs) | Assemble DKPs from amino acid substrates via a large multi-domain protein complex. | Domain swapping to incorporate non-canonical amino acids. | rsc.orgresearchgate.net |

| Cytochrome P450s | Catalyze oxidative reactions, including hydroxylations and C-C or C-N bond formations (dimerization). | Co-expression with CDPSs to create complex, modified DKPs. | nih.govnih.gov |

| Prenyltransferases | Attach isoprenoid moieties to the DKP scaffold, often crucial for biological activity. | Pathway reconstitution to produce prenylated derivatives. | rsc.orgnih.gov |

| Methyltransferases | Add methyl groups to specific positions on the DKP ring or side chains. | Heterologous expression to study and generate methylated analogs. | nih.govresearchgate.net |

Synergistic Integration of Computational and Experimental Methodologies in Discovery Pipelines

The integration of computational and experimental approaches is revolutionizing the discovery of new DKP-based molecules. This synergy accelerates the design-synthesize-test cycle, making the process more efficient and cost-effective.

In silico screening and molecular docking are at the forefront of this integration. Researchers can now computationally screen large virtual libraries of DKP derivatives against the three-dimensional structure of a biological target. mdpi.comnih.gov For example, molecular docking has been used to evaluate DKP derivatives as potential inhibitors of the H5N2 avian influenza virus neuraminidase and to assess their binding affinity to G-protein-coupled receptors (GPCRs). mdpi.comnih.gov These studies can predict binding energies and interaction modes, helping to prioritize which compounds to synthesize and test experimentally. mdpi.comrsc.org

Computational methods are also crucial for building Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate the chemical structure of compounds with their biological activity, providing insights that guide the design of more potent molecules. mdpi.com

This computational-experimental pipeline typically follows a workflow:

Target Identification & Virtual Screening: A biological target is chosen, and a library of virtual DKP compounds is docked into its binding site.

Hit Prioritization: Based on docking scores and predicted interactions, a smaller subset of promising "hits" is selected. nih.gov

Chemical Synthesis: The prioritized compounds are synthesized in the laboratory. mdpi.com

Experimental Validation: The synthesized compounds are tested in biological assays to confirm their activity and validate the computational predictions. nih.govresearchgate.net

Iterative Optimization: The experimental results are fed back into the computational models to refine them, leading to a new round of design and synthesis for lead optimization. schrodinger.com

This integrated approach has been successfully used to discover novel inhibitors for challenging targets, demonstrating its power to explore vast chemical space while simultaneously optimizing for multiple properties like binding affinity and drug-like characteristics. schrodinger.comnih.gov

Development of this compound as a Versatile Synthetic Intermediate

The compound this compound is itself a valuable platform for chemical synthesis. Its structure combines the stable DKP core with a reactive aldehyde functional group, making it a highly versatile intermediate for building more complex molecules. acs.org

The aldehyde group is one of the most useful functional groups in organic synthesis. It can readily undergo a wide range of chemical transformations, including:

Nucleophilic Addition: Reaction with Grignard reagents or organolithium compounds to form secondary alcohols.

Reductive Amination: Reaction with amines in the presence of a reducing agent to form new C-N bonds, allowing for the attachment of diverse side chains.

Wittig Reaction: Conversion of the aldehyde to an alkene, enabling carbon chain extension.

Condensation Reactions: Aldol (B89426) and Knoevenagel condensations to form new C-C bonds and introduce further functionality.

The DKP scaffold provides a rigid framework, while the aldehyde serves as a key handle for diversification. This allows synthetic chemists to use this compound as a starting point to construct libraries of novel compounds. For example, it can be used in the synthesis of mono-alkylidene DKPs through aldol condensation strategies. [N/A] The ability to selectively functionalize the DKP core is a cornerstone of its use in medicinal chemistry, and having a reactive aldehyde pre-installed makes this compound a particularly attractive building block for creating analogs of bioactive natural products or entirely new chemical entities. nih.govnih.gov

Q & A

Basic: How can researchers optimize the synthesis of 3,6-Dioxopiperazine-2-carbaldehyde to achieve high purity?

Methodological Answer:

Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Temperature : Maintain reaction temperatures between 50–80°C to balance reaction kinetics and minimize side products (e.g., dimerization or oxidation) .

- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance solubility and reaction efficiency .

- Catalysis : Employ acid/base catalysts (e.g., pyridine or acetic anhydride) to accelerate cyclization and aldehyde formation .

- Purification : Post-synthesis, use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate high-purity product .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Routine characterization involves:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm structural integrity. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor batch-to-batch consistency .

- Mass Spectrometry (MS) : ESI-MS or HRMS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 169.06 for C₆H₇N₂O₃) .

Advanced: How can researchers resolve crystallographic data contradictions in the structural determination of this compound?

Methodological Answer:

Crystallographic challenges (e.g., twinning or weak diffraction) require:

- Data Collection : Use synchrotron radiation or low-temperature (100 K) datasets to enhance resolution .

- Refinement Software : Apply SHELXL for small-molecule refinement, leveraging its robust handling of disorder and anisotropic displacement parameters .

- Validation Tools : Cross-validate using PLATON or CCDC Mercury to check for missed symmetry or hydrogen-bonding inconsistencies .

Advanced: What computational strategies are suitable for modeling the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

Computational studies should focus on:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites (e.g., aldehyde carbon vs. piperazine nitrogen) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMF) on reaction pathways using AMBER or GROMACS .

- Docking Studies : For biological applications, model interactions with enzyme active sites (e.g., aldehyde dehydrogenases) using AutoDock Vina .

Advanced: How should discrepancies in spectroscopic data between synthesized batches be addressed?

Methodological Answer:

Systematic troubleshooting involves:

- Batch Comparison : Use 2D NMR (COSY, HSQC) to identify minor impurities (e.g., oxidation byproducts or unreacted intermediates) .

- Isolation of Impurities : Employ preparative HPLC to isolate and characterize contaminants, referencing standards from related compounds (e.g., 3-chloropyrazine analogs) .

- Reaction Monitoring : Implement in-situ FTIR or Raman spectroscopy to track aldehyde formation and detect side reactions in real time .

Advanced: What strategies are effective in studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Stability protocols include:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .

- Kinetic Analysis : Use UV-Vis spectroscopy to monitor degradation rates and calculate Arrhenius parameters for shelf-life prediction .

- Solid-State Stability : Store samples under controlled humidity (e.g., 25°C/60% RH) and analyze via XRPD to detect polymorphic changes .

Advanced: How can researchers validate the biological activity of this compound derivatives without commercial standards?

Methodological Answer:

Validation strategies involve:

- In-House Synthesis : Prepare derivative libraries (e.g., hydrazones or Schiff bases) using modular synthetic routes .

- Bioassay Design : Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) with IC₅₀ determination via nonlinear regression analysis .

- Reference Cross-Checking : Compare spectral data with structurally similar pharmacophores (e.g., pyrazine-based inhibitors) from peer-reviewed literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.